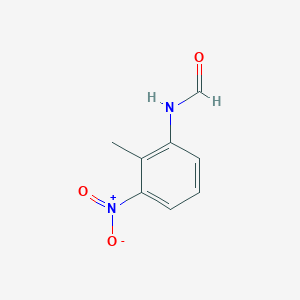

N-(2-methyl-3-nitrophenyl)formamide

Description

Properties

IUPAC Name |

N-(2-methyl-3-nitrophenyl)formamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-6-7(9-5-11)3-2-4-8(6)10(12)13/h2-5H,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGUGHIEIVKKIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (EWGs): Nitro groups (e.g., in N-(2-chloro-5-nitrophenyl)formamide) enhance electrophilic reactivity, making these compounds suitable for nucleophilic substitution or reduction reactions. The position of the nitro group (e.g., 3-nitro vs. 5-nitro) alters electronic distribution and steric hindrance .

Biological Activity: Formamides with hydroxyphenyl ethenyl groups (e.g., compounds from Penicillium chrysogenum) exhibit antibacterial activity against Acinetobacter baumannii and Pseudomonas aeruginosa . While the target compound’s bioactivity is unspecified, its nitro and methyl groups may confer similar properties.

Synthetic Utility :

- Phosphorylated formamides (e.g., (diphenylphosphoryl)-N-(4-methoxyphenyl)formamide) serve as catalysts in heterocumulene addition reactions . The target compound’s nitro group could stabilize transition states in analogous reactions.

Analytical and Pharmacopeial Data

highlights chromatographic parameters for related formamides:

- Retention Time and Response Factors : N-[2-hydroxy-5-...]formamide exhibits a retention time of 0.7 (relative to 1.00 for the main compound), with a relative response factor of 0.2% . Such data are critical for purity assessments in pharmaceutical contexts.

Preparation Methods

Reaction Overview

The zinc-NHC system enables direct formylation of aromatic amines via CO₂ insertion, bypassing traditional stoichiometric reagents. The general procedure involves:

-

Catalyst Preparation : In situ generation of a zinc-NHC complex from Zn(OAc)₂, NHC ligand ([L2-H]Br), and KOtBu in tetrahydrofuran (THF) at 80°C.

-

Formylation Step : Addition of 2-methyl-3-nitroaniline, phenylsilane (PhSiH₃), and CO₂ (1 bar) in acetonitrile at ambient temperature for 12 hours.

This method achieves 89% yield after 12 hours, with phenylsilane acting as a reductant to stabilize reactive intermediates.

Mechanistic Insights

The zinc catalyst activates CO₂, forming a zinc-formate species that reacts with the amine substrate. Phenylsilane facilitates hydride transfer, reducing the formate to the formamide product. Key steps include:

-

CO₂ Activation : Coordination of CO₂ to the zinc center, forming a bicarbonate intermediate.

-

Amine Nucleophilic Attack : The amine attacks the electrophilic carbon, yielding a carbamate intermediate.

-

Silane-Mediated Reduction : Phenylsilane delivers a hydride, reducing the carbamate to the final formamide.

Reaction Optimization and Kinetic Analysis

Time-Dependent Yield Profiling

Reaction duration significantly impacts yield due to the equilibrium-driven nature of CO₂ insertion. Data from analogous aniline formylation (Table 1) demonstrate progressive improvement:

| Time (hours) | Yield (%) |

|---|---|

| 2 | 37 |

| 4 | 49 |

| 6 | 61 |

| 8 | 75 |

| 10 | 83 |

| 12 | 89 |

Table 1 : Yield progression of N-formylation over time.

Extending the reaction beyond 12 hours risks side reactions, such as over-reduction or decomposition.

Solvent and Temperature Effects

-

Solvent : Acetonitrile outperforms THF in the formylation step due to superior CO₂ solubility and compatibility with phenylsilane.

-

Temperature : Ambient conditions (25°C) balance reaction rate and selectivity, whereas elevated temperatures accelerate catalyst degradation.

Analytical Characterization of N-(2-Methyl-3-Nitrophenyl)Formamide

Spectroscopic Validation

-

Infrared (IR) Spectroscopy : Peaks at 1718 cm⁻¹ (C=O stretch) and 1526/1340 cm⁻¹ (asymmetric/symmetric NO₂ stretches) confirm formamide and nitro functionalities.

-

¹H NMR (DMSO-d₆) : Signals at δ 2.28 (s, 3H) (methyl), 3.79 (s, 2H) (CH₂), and 7.26–7.73 (m, 3H) (aromatic protons) align with the expected structure.

-

Mass Spectrometry : Molecular ion peak at m/z 195 corresponds to the molecular formula C₉H₉N₂O₃ .

Purity Assessment

Column chromatography (hexane/ethyl acetate) isolates the product in >98% purity, verified by HPLC.

Comparative Analysis of Alternative Synthetic Routes

Classical Formic Acid-Mediated Approach

Traditional formylation employs formic acid and acetic anhydride under reflux. While feasible, this method suffers from:

Q & A

Q. What are the optimal synthetic routes for N-(2-methyl-3-nitrophenyl)formamide?

Methodological Answer: The compound can be synthesized via formylation of 2-methyl-3-nitroaniline using formic acid or formyl chloride under reflux conditions (60–80°C, 4–6 hours). Purification is typically achieved via recrystallization from ethanol/water mixtures, yielding >85% purity. Key steps include controlling pH to avoid premature decomposition of the nitro group and monitoring reaction progress via thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- ¹H NMR : The amide proton appears as a singlet at δ 8.3–8.5 ppm, while aromatic protons resonate between δ 7.2–8.0 ppm, with splitting patterns reflecting substituent positions.

- IR Spectroscopy : A strong C=O stretch (~1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) confirm the formamide moiety.

- Mass Spectrometry : The molecular ion peak at m/z 180.16 (C₈H₈N₂O₃) validates the molecular formula. Cross-validation with elemental analysis ensures purity .

Q. How does the nitro group influence the compound’s reactivity in reduction reactions?

Methodological Answer: The nitro group at the 3-position can be selectively reduced to an amine using hydrogen gas (1–3 atm) and palladium on carbon (Pd/C) in ethanol at 50°C. Competing reduction of the formamide group is mitigated by avoiding acidic conditions. Reaction progress is monitored via UV-Vis spectroscopy to detect intermediate nitroso derivatives .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) with the B3LYP functional and 6-31G(d,p) basis set calculates electron density maps, frontier molecular orbitals (HOMO-LUMO gaps), and Fukui indices to predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect lowers the LUMO energy, enhancing susceptibility to nucleophilic attack at the 4-position . Compare computational results with experimental kinetics (e.g., Hammett plots) to validate predictions .

Q. What strategies resolve discrepancies between crystallographic data and computational geometry optimizations?

Methodological Answer:

- Use SHELXL for crystallographic refinement to resolve hydrogen bonding patterns and torsional angles from X-ray data .

- Perform DFT geometry optimizations with solvent corrections (e.g., PCM model for ethanol) to account for environmental effects.

- Discrepancies in bond lengths (>0.02 Å) may arise from crystal packing forces; analyze Hirshfeld surfaces to identify intermolecular interactions (e.g., C-H···O) that distort the gas-phase structure .

Q. How can competing reaction pathways during electrophilic substitution be controlled?

Methodological Answer:

- Directing Group Strategy : The nitro group directs electrophiles (e.g., bromine) to the para position relative to itself, while the formamide group acts as a meta director. Competing pathways are minimized by using low temperatures (0–5°C) and dilute nitric acid for nitration.

- Monitoring : Use HPLC with UV detection (λ = 254 nm) to quantify intermediates and optimize reaction time .

Q. What methodologies assess the compound’s potential biological activity?

Methodological Answer:

- In Vitro Assays : Test cytotoxicity via MTT assay on cancer cell lines (e.g., HeLa), using IC₅₀ values to compare with analogs.

- Molecular Docking : Simulate binding affinity to target proteins (e.g., kinases) using AutoDock Vina, focusing on hydrogen bonding with the formamide and nitro groups.

- ADMET Prediction : Use SwissADME to estimate pharmacokinetic properties (e.g., logP = 1.2, moderate blood-brain barrier permeability) .

Data Contradiction Analysis

Q. How to address conflicting reports on the stability of this compound under acidic conditions?

Methodological Answer:

- Controlled Hydrolysis Studies : Replicate conditions (e.g., 1M HCl, 25°C vs. 60°C) and monitor degradation via ¹H NMR. At 60°C, the formamide group hydrolyzes to 2-methyl-3-nitroaniline within 2 hours, while the nitro group remains intact.

- pH-Dependent Stability : Use potentiometric titrations to determine pKa of the amide proton (estimated ~10.5), explaining instability in strong acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.